molecular formula C7H10Cl2O2 B1594873 3-Methyladipoyl chloride CAS No. 44987-62-4

3-Methyladipoyl chloride

Cat. No.: B1594873
CAS No.: 44987-62-4
M. Wt: 197.06 g/mol
InChI Key: YDDUPABDRNKFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyladipoyl chloride is an organic compound with the molecular formula C₇H₁₀Cl₂O₂. It is a derivative of adipic acid, where two chlorine atoms replace the hydroxyl groups.

Mechanism of Action

Target of Action

3-Methyladipoyl chloride is a chemical compound with the linear formula ClCOCH2CH2CH(CH3)CH2COCl . It is primarily used in the preparation of polyester hydrochlorides and polyamides . These materials have potential non-linear optical characteristics , suggesting that the primary targets of this compound are the molecular structures involved in these materials.

Mode of Action

Given its use in the preparation of polyester hydrochlorides and polyamides , it can be inferred that it likely interacts with other compounds to form these materials. The presence of two chloride groups in its structure suggests that it may undergo reactions involving nucleophilic substitution or addition, leading to the formation of new covalent bonds.

Biochemical Pathways

Considering its role in the synthesis of polyester hydrochlorides and polyamides , it can be inferred that it plays a role in the chemical pathways leading to the formation of these materials.

Result of Action

The primary result of the action of this compound is the formation of polyester hydrochlorides and polyamides . These materials have potential non-linear optical characteristics , indicating that the action of this compound at the molecular and cellular level results in materials with unique optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyladipoyl chloride can be synthesized from 3-methyladipic acid through a reaction with thionyl chloride. The reaction typically occurs at elevated temperatures around 60°C. The general reaction is as follows:

3-Methyladipic acid+Thionyl chloride3-Methyladipoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-Methyladipic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-Methyladipic acid+Thionyl chloride→3-Methyladipoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .

Chemical Reactions Analysis

Types of Reactions

3-Methyladipoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-methyladipic acid and hydrochloric acid.

    Polymerization: It can be used in the polymerization process to form polyamides and polyesters.

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Reacts under mild conditions to form esters.

    Water: Hydrolysis occurs readily at room temperature.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    3-Methyladipic Acid: Formed from hydrolysis.

Scientific Research Applications

3-Methyladipoyl chloride has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Adipoyl Chloride: Similar structure but without the methyl group.

    Methyl Adipoyl Chloride: Similar but with a different substitution pattern.

    Hexanedioyl Dichloride: Another name for adipoyl chloride.

Uniqueness

3-Methyladipoyl chloride is unique due to the presence of the methyl group, which can influence the physical and chemical properties of the resulting polymers. This methyl group can affect the polymer’s crystallinity, melting point, and mechanical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

3-methylhexanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O2/c1-5(4-7(9)11)2-3-6(8)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDUPABDRNKFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337646
Record name 3-Methyladipoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44987-62-4
Record name 3-Methyladipoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyladipoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyladipoyl chloride
Reactant of Route 2
3-Methyladipoyl chloride
Reactant of Route 3
3-Methyladipoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Methyladipoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Methyladipoyl chloride
Reactant of Route 6
Reactant of Route 6
3-Methyladipoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.